

# Steppogenin *Cudrania tricuspidata* isolation

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## Compound Focus: Steppogenin

CAS No.: 56486-94-3

Cat. No.: S1551292

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## Source, Isolation, and Basic Properties

**Steppogenin** (molecular formula: C<sub>15</sub>H<sub>12</sub>O<sub>6</sub>; molecular weight: 288.25 g/mol; CAS Registry Number: 56486-94-3) is a flavonoid compound classified as a norartocarpanone [1].

Property	Details
Source Plant	<i>Cudrania tricuspidata</i> (Moraceae family) [2]
Plant Part Used	Stems (specified in isolation studies) [2]
Traditional Use Context	Root bark and bark used in oriental medicine for neuritis and inflammation [2]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub> [1]
Molecular Weight	288.25 g/mol [1]
CAS Registry Number	56486-94-3 [1]

## Detailed Experimental Protocol for Anti-neuroinflammatory Activity

The following methodology is based on the 2017 study by Kim et al. that investigated **steppogenin**'s effects in LPS-stimulated microglial cells [2].

## Cell Culture and Treatment

- **Cell Types:** Use immortalized BV2 microglial cells and/or rat primary microglial cells.
- **Cell Culture:** Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- **Cell Viability Assessment (MTT Assay):** Seed cells in 96-well plates. After 24 hours, treat with **steppogenin** (e.g., 10-80 µM concentration) for another 24 hours. Add MTT solution to each well and incubate for 4 hours. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm. **Steppogenin** showed no cytotoxicity in the 10-80 µM range [2].
- **Inflammation Induction:** Stimulate cells with **Lipopolysaccharide (LPS)** at 1 µg/mL to induce neuroinflammatory response [2].

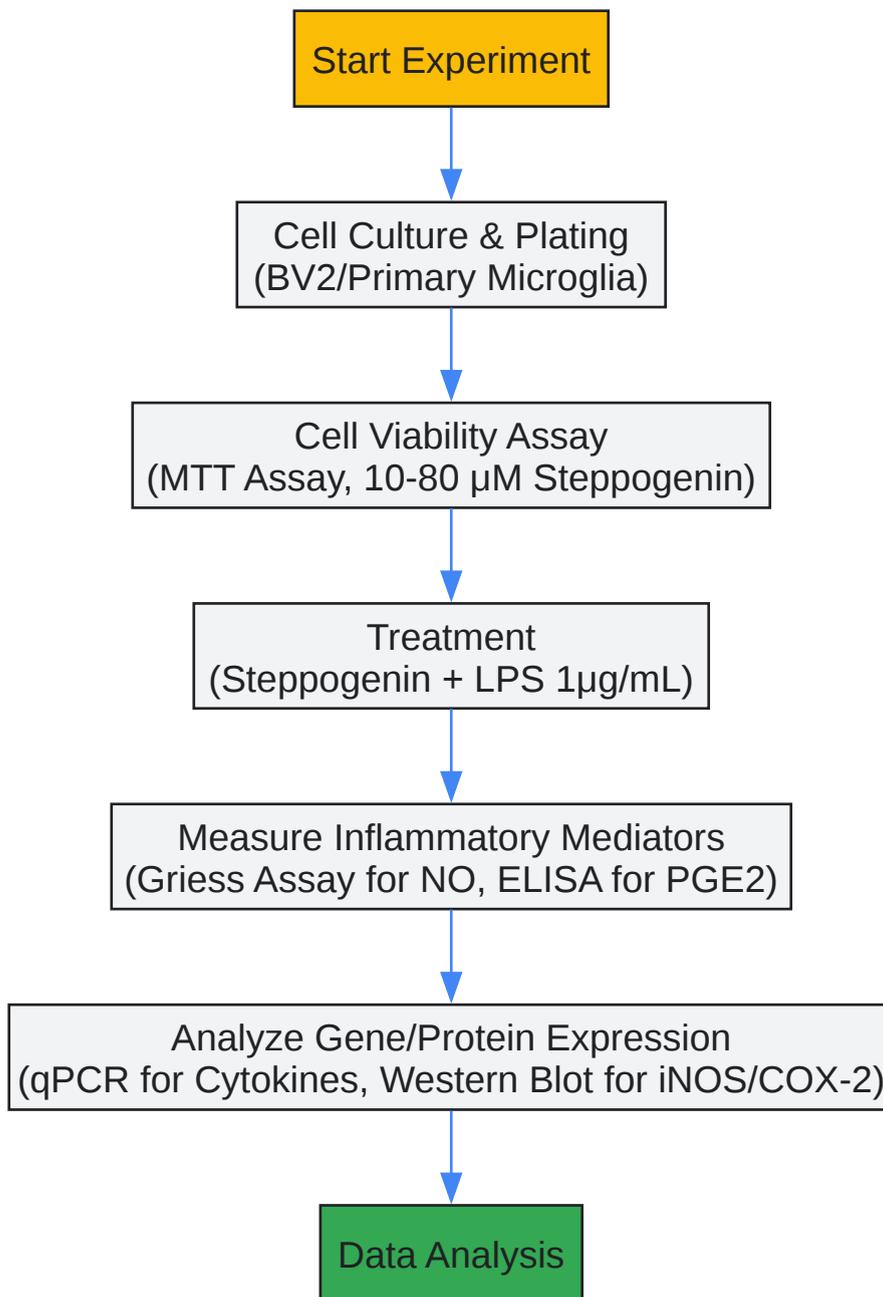
## Measurement of Pro-inflammatory Mediators

- **Nitric Oxide (NO) Production (Griess Assay):** Mix cell culture supernatant with an equal volume of Griess reagent. Incubate for 15 minutes at room temperature and measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve [2].
- **PGE<sub>2</sub> Production (ELISA):** Use a commercial Prostaglandin E<sub>2</sub> ELISA kit to measure PGE<sub>2</sub> levels in the cell culture supernatant according to the manufacturer's protocol [2].

## Analysis of mRNA and Protein Expression

- **mRNA Expression (Quantitative Real-Time PCR):** Extract total RNA, reverse transcribe to cDNA, and perform PCR with primers for pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6). **Steppogenin** (10-80 µM) reduced expression of these cytokines in a dose-dependent manner [2].
- **Protein Expression (Western Blot Analysis):** Lyse cells to extract protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies. Detect signals using an ECL system [2].

The experimental workflow for this anti-neuroinflammatory study can be visualized as follows:



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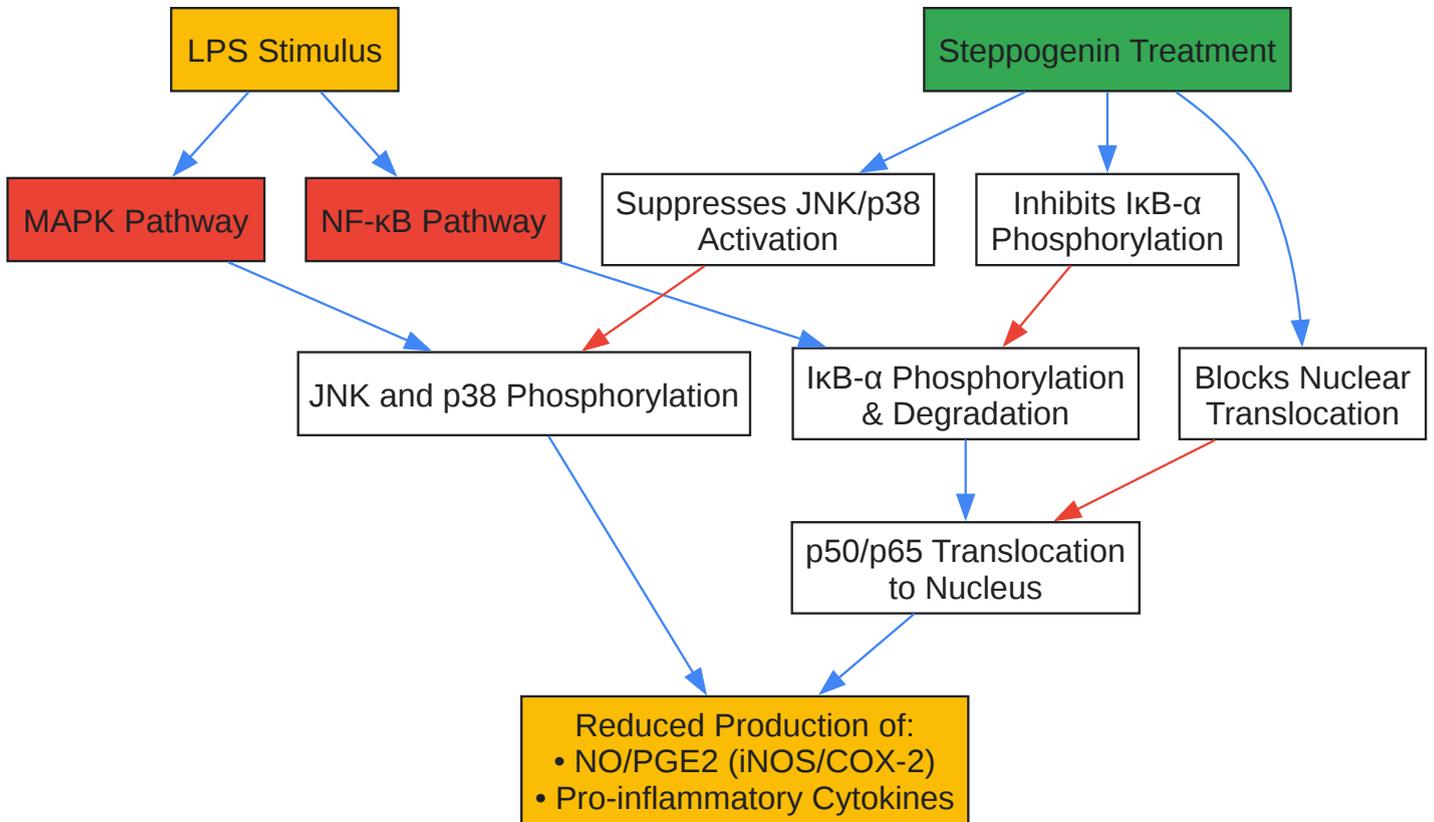
## Pharmacological Activities and Mechanisms of Action

Beyond its anti-neuroinflammatory effects, **steppogenin** exhibits other notable pharmacological activities.

Activity / Target	Experimental Model / Details	Key Findings / Potency
<b>Anti-neuroinflammatory</b> [2]	LPS-stimulated BV2 & rat primary microglial cells	Inhibits NO, PGE2, pro-inflammatory cytokines; suppresses NF-κB & MAPK (JNK, p38) pathways.
<b>HIF-1α Inhibition</b> [3]	In vitro (HEK293T, A549 cells)	IC <sub>50</sub> = 0.56 ± 0.043 μM; suppresses HIF-1α protein & target genes (VEGF, CXCR4).
<b>DLL4 Inhibition</b> [3]	In vitro (Vascular Endothelial Cells)	IC <sub>50</sub> = 8.46 ± 1.08 μM; inhibits VEGF-induced DLL4 expression.

| **Anti-angiogenic / Anti-tumor** [3] | In vivo (C57BL/6 J mice, Lewis lung carcinoma model) | 2 mg/kg (IP) suppressed tumor growth & angiogenesis. | | **Tyrosinase Inhibition** [1] | In vitro (Mushroom tyrosinase) | IC<sub>50</sub> < 50 μM; more potent than Kojic acid (IC<sub>50</sub> = 71.6 μM). | | **α-glucosidase Inhibition** [4] | In vitro (Enzyme assay) | Contributes to antidiabetic activity of *C. tricuspidata* extracts. |

The core mechanism for **steppogenin**'s anti-neuroinflammatory action involves suppression of the NF-κB and MAPK signaling pathways, as detailed below:



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## Analytical Methods and Pharmacokinetics

For quality control in pharmaceutical development, **steppogenin** can be analyzed alongside other markers in *C. tricuspidata* extracts. A validated reverse-phase HPLC method is recommended [5].

Preliminary in vivo pharmacokinetic data in C57BL/6 J mice after a single 2 mg/kg intraperitoneal dose shows the following distribution profile [3]:

Tissue	AUC <sub>∞</sub> (ng/mL*h)	Tissue-to-Plasma AUC Ratio
Plasma	284 ± 97.8	1 (Reference)

Tissue	AUC <sub>∞</sub> (ng/mL*h)	Tissue-to-Plasma AUC Ratio
Liver	6967 ± 1200	25.5
Spleen	2663 ± 1289	9.74
Tumor	1252 ± 547	4.58
Kidney	624.7 ± 238	2.35
Brain	241 ± 75.4	0.88

## Key Considerations for Research and Development

- **Multi-target Profile:** Steppogenin's activity against HIF-1 $\alpha$ , DLL4, and inflammatory pathways makes it a candidate for treating complex diseases like cancer and chronic inflammatory conditions [2] [3].
- **Therapeutic Window:** The non-cytotoxic concentration range (10-80  $\mu$ M) in microglial cells provides an initial safety margin for in vitro studies [2].
- **Natural Source Availability:** Sourcing from *C. tricuspidata* leaves or stems is more sustainable than using root bark, which is crucial for larger-scale production [5].

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## References

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